

A Comparative Guide to BRD4 Inhibitor-15 and Other BET Inhibitors

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Compound of Interest

Compound Name: *BRD4 Inhibitor-15*

Cat. No.: *B15143341*

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The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. These epigenetic readers play a pivotal role in regulating the transcription of key oncogenes such as MYC. Consequently, a plethora of small molecule inhibitors targeting BET bromodomains have been developed. This guide provides an objective comparison of **BRD4 Inhibitor-15** with other well-characterized BET inhibitors, namely JQ1, OTX015, and I-BET762, supported by available experimental data.

Performance Comparison of BET Inhibitors

The efficacy of BET inhibitors is primarily assessed by their ability to bind to BET bromodomains and inhibit the proliferation of cancer cells. The following tables summarize the available quantitative data for **BRD4 Inhibitor-15** and other prominent BET inhibitors. It is important to note that the data presented is compiled from various studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

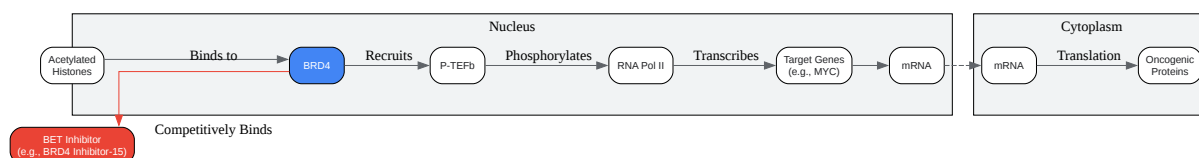
Inhibitor	Target	IC50 (nM) - Binding Assay	Cell Line	IC50 (μM) - Proliferation Assay	Citation
BRD4 Inhibitor-15	BRD4	18	22RV1 (Prostate Cancer)	8.27 ± 0.28	[1]
LNCaP (Prostate Cancer)	7.33 ± 0.49	[1]			
JQ1	Pan-BET	77 (BRD4 BD1), 33 (BRD4 BD2)	Multiple Myeloma (Various)	~0.05 - 0.5	[2]
NUT Midline Carcinoma (NMC)	~0.07				
OTX015 (Birabresib)	Pan-BET	92-112 (BRD2/3/4)	Acute Leukemia (Various)	Submicromolar	[3][4]
I-BET762 (Molibresib)	Pan-BET	Nanomolar affinity for BRD2/3/4	Prostate Cancer (Various)	~0.02 - 1	
Multiple Myeloma (Various)	~0.03 - 0.2				

Signaling Pathways and Experimental Workflows

BRD4 Signaling Pathway

BRD4 functions as a scaffold protein that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex to chromatin. This recruitment leads to the phosphorylation of RNA Polymerase II, initiating transcriptional elongation of target genes, including the oncogene MYC. BET inhibitors

competitively bind to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and subsequently downregulating the expression of these target genes, leading to cell cycle arrest and apoptosis in cancer cells.

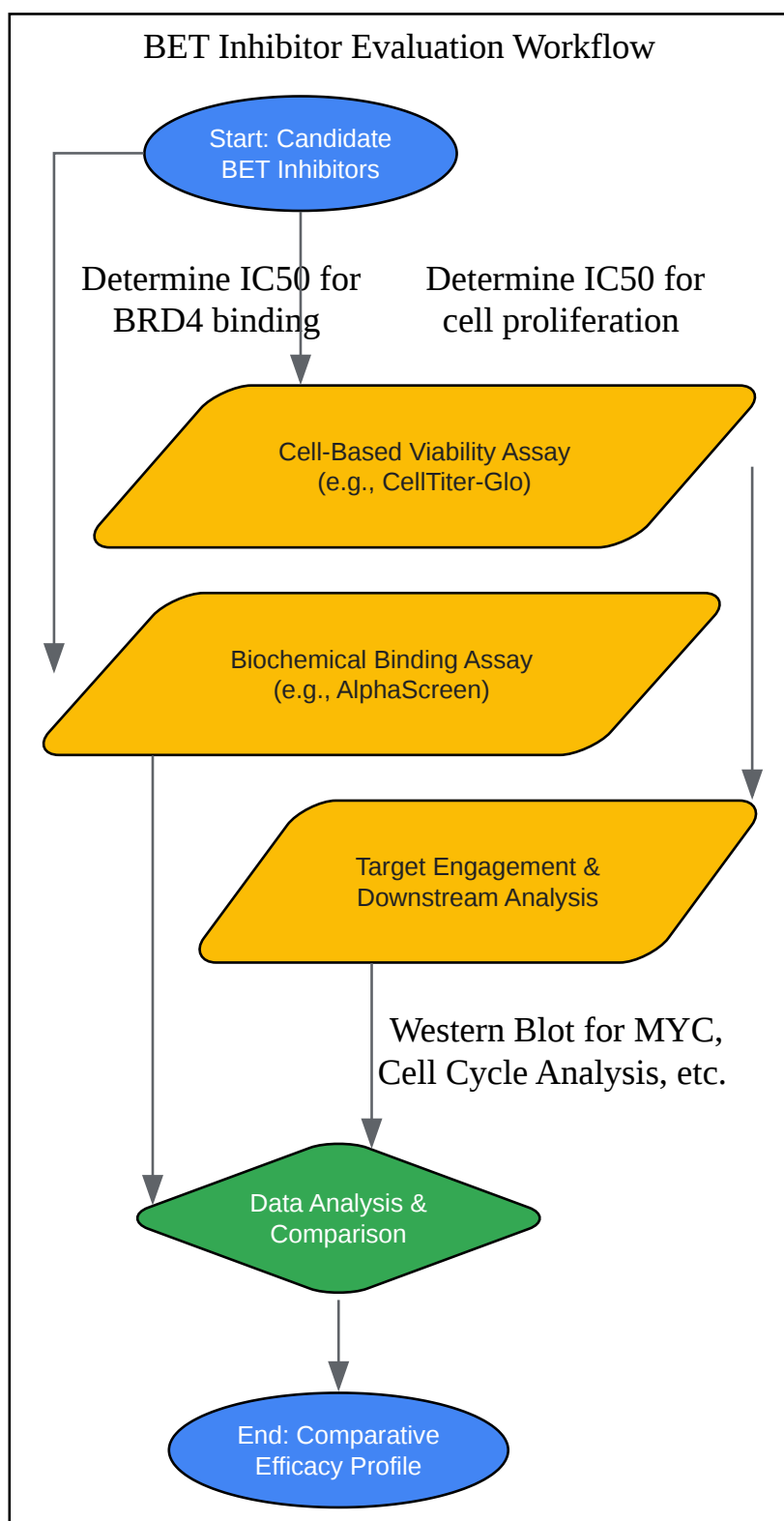


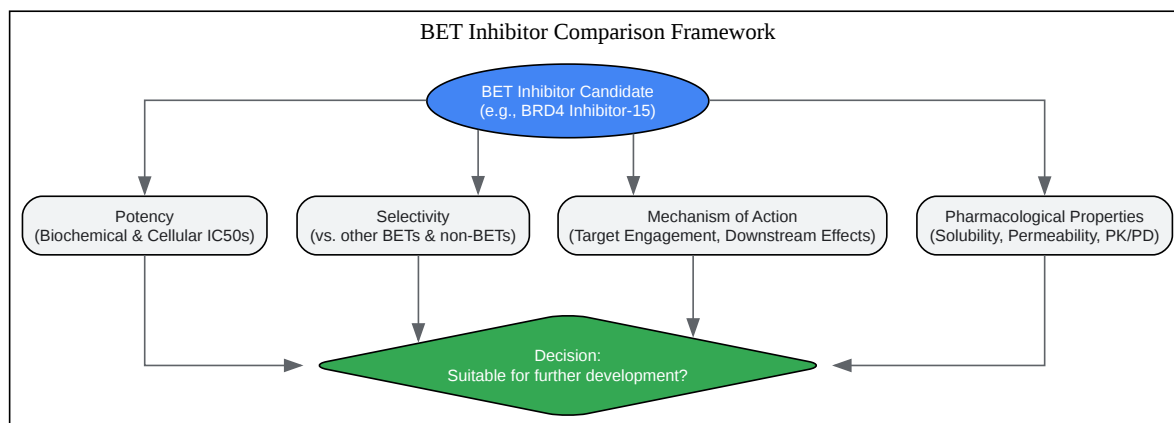
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BRD4 Signaling Pathway and Inhibition.

Experimental Workflow for BET Inhibitor Comparison

The evaluation of BET inhibitors typically involves a series of in vitro assays to determine their binding affinity, cellular potency, and mechanism of action. A general workflow is depicted below.





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